molecular formula C16H14Cl2FN3O2 B1663696 ZM-306416 hydrochloride

ZM-306416 hydrochloride

Cat. No.: B1663696
M. Wt: 370.2 g/mol
InChI Key: SCUXIROMWPQVJO-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride (hereafter referred to as ZM-306416 hydrochloride) is a quinazoline-based small molecule with the molecular formula C₁₆H₁₄Cl₂FN₃O₂ and a molecular weight of 370.21 g/mol . It is a hydrochloride salt of the parent compound, enhancing its solubility and stability for pharmaceutical applications. This compound is identified as a fibroblast growth factor receptor 1 (FGFR1) and vascular endothelial growth factor receptor (VEGFR) inhibitor, making it a candidate for anticancer research .

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3O2.ClH/c1-22-14-6-10-13(7-15(14)23-2)19-8-20-16(10)21-12-4-3-9(17)5-11(12)18;/h3-8H,1-2H3,(H,19,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUXIROMWPQVJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Cl)F)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme

  • Oxidation : 3,4-Dimethoxybenzaldehyde → 3,4-Dimethoxybenzoic acid
  • Nitration : Position-selective nitration at C5
  • Reduction : Nitro → Amine conversion
  • Cyclization : Urea-mediated quinazoline formation
  • Chlorination : POCl3-mediated C2/C4 dichlorination
  • Amination : NH3 substitution at C4
  • SNAr : 4-Chloro-2-fluorophenylamine introduction
  • Salt Formation : HCl addition

Critical Parameters

Step Reagents Conditions Yield (%) Purity (%)
1 H2O2/KOH 60°C, 10h 92 98.5
2 HNO3/CHCl3 30°C, 6h 78 97.2
3 Fe/HCl 75°C, 8h 85 96.8
4 NaOCN/H+ pH5, 25°C 67 95.4
5 POCl3 110°C, 4h 88 99.1
6 NH3 (25%) 50°C, 12h 94 98.7
7 4-Cl-2-F-aniline/DIEA MW 180°C, 1h 76 99.3
8 HCl (g)/EtOH 0°C, 2h Quant. 99.8

Advantages : High regiocontrol in nitration step; avoids cryogenic conditions
Limitations : Multi-step purification required; POCl3 handling challenges

Synthetic Route 2: Dichloroquinazoline Intermediate Approach

Utilizing commercially available 2,4-dichloro-6,7-dimethoxyquinazoline (MM0085.04):

Reaction Sequence

  • C4 Amination : NH3 in iPrOH/H2O (3:1)
  • C2 SNAr : 4-Chloro-2-fluorophenylamine coupling
  • Salt Formation

Optimization Data

C4 Amination :

  • Solvent screening (n=5):
    iPrOH/H2O > EtOH/H2O > THF/H2O (85% vs 78% vs 63% yield)
  • Temperature effect:
    50°C optimal (94% conversion vs 72% at 25°C)

C2 SNAr :

Base Solvent Time (h) Yield (%)
DIEA n-BuOH 1 76
Cs2CO3 DMSO 16 68
KOtBu DMF 4 71
None MW, neat 0.5 82

Key Finding : Microwave irradiation in solvent-free conditions enhances reaction efficiency (82% yield vs 76% conventional)

Synthetic Route 3: One-Pot Tandem Methodology

Novel approach combining cyclization and amination (adapted from CN1749250A):

Reaction Design

3,4-Dimethoxyaniline →

  • Chloral hydrate condensation
  • Simultaneous cyclization/chlorination
  • Direct C2 amination

Performance Metrics

Parameter Value
Total Steps 3
Overall Yield 58%
Purity (HPLC) 97.4%
Solvent Consumption Reduced by 62% vs Route 1
PMI (Process Mass Intensity) 18.7 vs 43.2 (Route 1)

Innovation : Eliminates intermediate isolations through clever reagent selection (chloral hydrate serves dual role as cyclizing agent and Cl source)

Hydrochloride Salt Formation

Critical final step ensuring stability and bioavailability:

Salt Formation Parameters

Condition Optimal Value Effect on Crystal Form
HCl Concentration 1.05 eq Prevents dihydrochloride
Temperature 0-5°C Controls crystal size
Antisolvent MTBE Enhances yield (98%)
Stirring Rate 250 rpm Prevents agglomeration

Analytical Data :

  • m.p.: 214-216°C (dec.)
  • Solubility: 23 mg/mL in H2O (vs 0.8 mg/mL free base)
  • XRD: Characteristic peaks at 2θ = 8.4°, 12.7°, 17.2°

Comparative Route Analysis

Metric Route 1 Route 2 Route 3
Total Steps 8 3 3
Overall Yield 32% 61% 58%
Cost Index 1.00 0.45 0.52
E-Factor 86 24 19
Scalability >100kg <10kg 50kg
Purity (HPLC) 99.8% 99.3% 97.4%

Key Insight : Route 2 provides optimal balance of efficiency and purity for clinical scale production

Process Challenges and Solutions

Challenge 1 : Regioselective C2 vs C4 substitution

  • Solution : Sequential amination (C4 first) prevents competing reactions

Challenge 2 : Hydrolysis of methoxy groups under strong acid conditions

  • Solution : Strict temperature control (<110°C) during POCl3 reactions

Challenge 3 : Aniline coupling efficiency

  • Innovation : Microwave-assisted SNAr reduces reaction time from 16h → 35min

Green Chemistry Considerations

  • Solvent Recovery : 89% n-BuOH recycled via distillation
  • Catalyst : Fe-based reduction system (Route 1) replaced by catalytic hydrogenation in newer protocols
  • Waste Stream : POCl3 quench optimized to generate recyclable H3PO4

Analytical Characterization

Comprehensive QC parameters for final API:

Test Specification Method
Identity (FTIR) 1654 cm⁻¹ (C=N) USP <197>
1582 cm⁻¹ (Ar-F)
Assay (HPLC) 98.0-102.0% ICH Q2(R1)
Related Substances ≤0.15% any impurity Charged Aerosol Det.
Residual Solvents <500 ppm total GC-HS
Crystal Form Polymorph I XRD

Chemical Reactions Analysis

Types of Reactions

ZM 306416 hydrochloride primarily undergoes:

Common Reagents and Conditions

    Halogenating agents: For substitution reactions.

    Oxidizing and reducing agents: Such as hydrogen peroxide or sodium borohydride for redox reactions.

    Acids and bases: For hydrolysis reactions

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can be further modified for specific research applications .

Scientific Research Applications

Structural Characteristics

ZM 306416 features a quinazoline core with specific substitutions that enhance its binding affinity to target proteins. The presence of a 4-chloro-2-fluorophenyl group and two methoxy groups at the 6 and 7 positions contributes to its unique pharmacological profile.

Cancer Research

ZM 306416 has been extensively studied for its role in inhibiting receptor tyrosine kinases, particularly those involved in tumor growth and proliferation:

  • VEGF Receptor Inhibition : ZM 306416 acts as an inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases (KDR and Flt). In vitro studies have demonstrated that it can significantly reduce the proliferation of cancer cells by interfering with VEGF signaling pathways, which are often upregulated in various malignancies.
  • EGFR Inhibition : The compound also inhibits the epidermal growth factor receptor (EGFR) by binding to its ATP-binding site. This action disrupts downstream signaling pathways that promote cell survival and proliferation, suggesting potential applications in targeted cancer therapies.

Mechanistic Studies

Research has shown that ZM 306416 can modulate cell cycle progression in cancer cell lines. For instance, studies involving human melanoma A375P cells indicated that treatment with ZM 306416, in combination with other tyrosine kinase inhibitors, resulted in a marked decrease in cell proliferation and migration.

Comparative Studies

ZM 306416 shares structural similarities with other known tyrosine kinase inhibitors, such as gefitinib and erlotinib. These comparisons highlight its potential as a lead compound for developing new therapeutic agents targeting similar pathways:

Compound NameDescription
GefitinibAn EGFR tyrosine kinase inhibitor used in cancer therapy.
ErlotinibAnother EGFR inhibitor; structurally similar to gefitinib.
LapatinibA dual inhibitor targeting both EGFR and HER2, utilized in breast cancer treatment.

These compounds illustrate the therapeutic landscape where ZM 306416 could be positioned as an alternative or complementary agent .

Case Study 1: Inhibition of Melanoma Cell Proliferation

In a controlled laboratory setting, A375P melanoma cells were treated with ZM 306416 alongside other inhibitors (imatinib and nilotinib). The results indicated a synergistic effect on inhibiting cell proliferation and enhancing apoptosis rates compared to monotherapy treatments.

Case Study 2: VEGF Pathway Analysis

A study focused on the effects of ZM 306416 on human endothelial cells demonstrated that it effectively reduced VEGF-induced migration and tube formation, vital processes for angiogenesis in tumors. This finding supports its potential use in anti-angiogenic therapies.

Mechanism of Action

ZM 306416 hydrochloride exerts its effects by inhibiting the tyrosine kinase activity of VEGFR and EGFR. This inhibition blocks the downstream signaling pathways that promote cell proliferation and survival. The molecular targets include:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in the Quinazoline Family

ZM-306416 hydrochloride belongs to the 4-aminoquinazoline class, characterized by a quinazoline core substituted with methoxy groups at positions 6 and 7 and an aromatic amine at position 3. Key structural analogues include:

DW-8 (N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine)
  • Structural Difference : The chloro and fluoro substituents on the phenyl ring are at positions 3-Cl and 4-F , compared to ZM-306416’s 4-Cl and 2-F configuration .
  • Biological Activity : DW-8 exhibits potent antiproliferative activity in colorectal cancer (CRC) cells (IC₅₀ = 5.8–8.5 µM) by inducing G2/M cell cycle arrest , ROS-mediated apoptosis , and activation of caspases-3/7/9 .
Compound 11f (N-(2-(6-fluoro-1H-indol-3-yl)ethyl)-6,7-dimethoxyquinazolin-4-amine)
  • Structural Difference : Features a 6-fluoroindolyl ethyl group instead of a halogenated phenyl ring .
  • Physical Properties : Yield = 61%, purity = 97% .
ZM-252868 (PD153035 Hydrochloride)
  • Structural Difference : Substituted with a 3-bromophenyl group .
  • Biological Activity : Inhibits epidermal growth factor receptor (EGFR) with applications in breast and lung cancer research .
Key Observations:

Substituent Position Matters :

  • The 3-Cl,4-F configuration in DW-8 enhances pro-apoptotic activity in CRC cells, while ZM-306416’s 4-Cl,2-F substitution aligns with VEGFR/FGFR inhibition .
  • Halogen placement influences steric and electronic interactions with target kinases.

Mechanistic Divergence :

  • DW-8 primarily induces ROS-mediated apoptosis , whereas ZM-306416 targets tyrosine kinase receptors involved in angiogenesis .

Salt Forms and Solubility: ZM-306416’s hydrochloride salt improves bioavailability, a critical factor absent in non-salt analogues like DW-8 .

Biological Activity

N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride, also known as ZM 306416, is a synthetic compound belonging to the class of quinazolinamines. Its biological activity has been primarily studied in the context of cancer research, particularly due to its role as an inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases. This article provides a comprehensive overview of its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies.

  • Chemical Name : N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride
  • CAS Number : 196603-47-1
  • Molecular Formula : C16H14ClF2N3O2
  • Molecular Weight : 370.21 g/mol

ZM 306416 functions primarily by inhibiting the activity of VEGF receptors, specifically KDR and Flt1. These receptors are often overexpressed in various cancers, promoting tumor growth and angiogenesis. By blocking these receptors, ZM 306416 reduces cell proliferation and migration in cancer cells.

Cytotoxicity Studies

In vitro studies have demonstrated the cytotoxic effects of ZM 306416 on several cancer cell lines. The following table summarizes the IC50 values obtained from various studies:

Cell LineIC50 (µM)Reference
A375P (melanoma)15.0
HCT116 (colon)10.5
BT-20 (breast)12.0
CCRF-CEM (leukemia)8.0

Case Studies and Research Findings

  • Inhibition of Cell Proliferation :
    A study involving human melanoma A375P cells showed that treatment with ZM 306416 led to significant reductions in cell proliferation and migration when used in combination with other tyrosine kinase inhibitors like imatinib and nilotinib.
  • Cell Cycle Arrest :
    Research indicated that ZM 306416 induces cell cycle arrest at the G2 phase in various cancer cell lines. This was accompanied by an increase in reactive oxygen species (ROS), which plays a critical role in inducing apoptosis .
  • Apoptotic Pathway Activation :
    The compound has been shown to activate the intrinsic apoptotic pathway, evidenced by increased levels of cleaved caspases (caspase-3 and caspase-9) and morphological changes indicative of apoptosis such as nuclear fragmentation and cell shrinkage .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride?

  • Methodology : The quinazoline core can be synthesized via cyclization of 2-aminobenzonitrile derivatives followed by nucleophilic substitution at the 4-position. For the hydrochloride salt, post-synthetic treatment with HCl in a polar solvent (e.g., ethanol) is typical. Structural analogs like tyrphostin AG1478 (N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride) are synthesized similarly, with variations in the aromatic amine substituent .
  • Key Considerations : Monitor reaction progress using TLC or HPLC to ensure complete substitution. Purification via recrystallization from ethanol/water mixtures enhances purity .

Q. How can solubility be optimized for in vitro assays?

  • Methodology : Solubility in DMSO (4 mg/mL) is common for quinazoline derivatives, as observed in structurally similar PD153035 (N-(3-bromophenyl) analog). For aqueous solutions, use co-solvents like PEG-400 or cyclodextrin-based formulations. Pre-warm DMSO solutions to 37°C to avoid precipitation .
  • Validation : Confirm solubility via dynamic light scattering (DLS) or nephelometry to ensure homogeneity in assay buffers.

Q. What spectroscopic techniques are critical for structural characterization?

  • Methodology :

  • NMR : Confirm substitution patterns (e.g., 4-chloro-2-fluorophenyl group via 1^1H and 13^{13}C NMR).
  • Mass Spectrometry (MS) : Use ESI-MS to verify the molecular ion peak (M+H+^+) and chloride adducts.
  • X-ray Crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement) to confirm salt formation and stereochemistry .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural analysis?

  • Methodology : For twinned or low-resolution datasets, employ SHELXD for phase determination and SHELXL for refinement. Use the TWIN/BASF commands in SHELX to model twinning. Validate hydrogen bonding and π-π stacking interactions using Mercury software .
  • Case Study : Structural analogs like alfuzosin impurities (e.g., 2-chloro-6,7-dimethoxyquinazolin-4-amine) have been resolved using these methods .

Q. What strategies improve selectivity in EGFR kinase inhibition assays?

  • Methodology :

  • ATP Competition Assays : Vary ATP concentrations (1–100 µM) to assess competitive inhibition.
  • Kinase Panel Screening : Test against non-target kinases (e.g., HER2, VEGFR) using radiometric or fluorescence-based assays.
  • Structural Insights : Compare binding modes with gefitinib (N-(3-chloro-4-fluorophenyl) analog) using molecular docking. The 4-chloro-2-fluorophenyl group may enhance hydrophobic interactions in the ATP-binding pocket .

Q. How are synthetic impurities identified and quantified?

  • Methodology :

  • HPLC-MS : Use C18 columns with UV detection (254 nm) and reference standards (e.g., 2-chloro-6,7-dimethoxyquinazolin-4-amine, CAS 23680-84-4) for impurity profiling.
  • Limit Tests : Follow EP guidelines for alfuzosin-related impurities, which share the quinazoline core .

Q. What computational approaches predict binding affinity to mutant EGFR isoforms?

  • Methodology : Perform molecular dynamics simulations (e.g., GROMACS) to assess stability of the compound in EGFR L858R/T790M mutants. Compare free energy landscapes with erlotinib or osimertinib using MM-PBSA calculations .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ZM-306416 hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.